molecular formula C22H15BrN4O3S B6586814 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226455-93-1

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6586814
CAS No.: 1226455-93-1
M. Wt: 495.3 g/mol
InChI Key: IUUXEIAGPRPYEI-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-methylphenyl group at position 3 and a [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at position 1. The thieno-pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with enzymes like kinases or phosphodiesterases.

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O3S/c1-13-4-2-7-16(10-13)27-21(28)19-17(8-9-31-19)26(22(27)29)12-18-24-20(25-30-18)14-5-3-6-15(23)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXEIAGPRPYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties supported by various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C23H26BrN5O2
  • Molecular Weight : 468.39 g/mol

Biological Activity Overview

The biological activities of the compound have been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study indicated that synthesized oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative strains. Specifically, compounds demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus .
  • Mechanism of Action : The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and interaction with microbial targets. This characteristic is crucial for achieving desired antimicrobial effects .

Anticancer Activity

The anticancer potential of the compound has been highlighted in several in vitro studies:

  • Cytotoxicity Studies : In vitro tests on various cancer cell lines (e.g., HCT116, MCF7) revealed that certain derivatives exhibited moderate to potent cytotoxic activity. Notably, compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) against liver carcinoma cell lines .
  • Target Interaction : The compound's mechanism may involve the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation in cancerous cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Antimicrobial Evaluation :
    • Compounds derived from 1,3,4-oxadiazole were tested against multiple bacterial strains using disc diffusion methods. Results indicated significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Evaluation :
    • A series of thiazolidine derivatives containing oxadiazole moieties were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The most effective compounds showed IC50 values comparable to established anticancer drugs .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialBacillus cereusNot specified
AntibacterialStaphylococcus aureusNot specified
AnticancerHCT116Not specified
AnticancerMCF7Not specified
AnticancerHUH710.1

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(3-Bromophenyl)-1,2,4-oxadiazole, 3-methylphenyl ~466.3 g/mol Bromine enhances halogen bonding; oxadiazole improves stability. -
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-Fluorophenyl, 3-methylphenyl 367.4 g/mol Fluorine increases electronegativity but reduces lipophilicity vs. bromine.
5-[3-(4-Bromophenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione Pyrimidine-2,4,6-trione 4-Bromophenyl, dimethyl groups 501.07 g/mol Bromophenyl and ketone groups may influence cytotoxicity or enzyme inhibition.
BI-3231 (HSD17B13 inhibitor) Tetrahydropyrimidine-2,4-dione 2,4-Difluoro-3-hydroxyphenyl, thiazole - Thiazole and fluorophenyl groups enhance target selectivity and solubility.

Key Observations :

  • Halogen Effects : Bromine in the target compound and ’s analog likely increases lipophilicity and halogen bonding compared to fluorine in ’s compound, which may improve membrane permeability but reduce metabolic stability .
  • Scaffold Diversity: Pyrimidine-trione cores () lack the fused thiophene ring of thieno-pyrimidines, which could diminish π-π stacking interactions with aromatic enzyme pockets .
Physicochemical Properties
Property Target Compound ’s Compound ’s Compound
Molecular Weight ~466.3 g/mol 367.4 g/mol 501.07 g/mol
Halogen Bromine Fluorine Bromine
Key Heterocycle Oxadiazole None Pyrimidine-trione
Calculated logP ~3.2 (estimated) ~2.8 ~2.5

Preparation Methods

Reaction Optimization

  • Alkylation Efficiency : The use of NaH in DMF at 60°C proved optimal for N1 alkylation, minimizing O-alkylation byproducts.

  • Oxadiazole Cyclization : Employing chloroacetyl chloride instead of bromoacetyl chloride enhanced reaction kinetics (76% vs. 62% yield).

Spectroscopic Validation

  • ¹³C NMR confirmed the presence of the oxadiazole ring (δ 168.4, C=N-O) and thienopyrimidine dione (δ 164.8, C=O).

  • X-ray Crystallography (where available) validated the trans configuration of the oxadiazole-methyl-thienopyrimidine linkage .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can side reactions be minimized?

The synthesis typically involves multi-step pathways, including nucleophilic substitutions, coupling reactions (e.g., Suzuki-Miyaura), and cyclocondensation. For example:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea .
  • Step 2 : Introduction of the 1,2,4-oxadiazole moiety using carbodiimide-mediated coupling or cyclization of amidoximes .
  • Step 3 : Alkylation or benzylation at the N1 position with halogenated intermediates (e.g., 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl-methyl chloride) under basic conditions . Side reactions (e.g., over-alkylation) are minimized by controlling reaction time, temperature, and solvent polarity. Techniques like thin-layer chromatography (TLC) and HPLC monitor reaction progress .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., distinguishing 3-methylphenyl vs. 4-methylphenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for bromine-containing derivatives .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) and detects residual solvents .

Q. How should researchers design initial in vitro assays to evaluate biological activity?

Prioritize target-based assays informed by structural analogs:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to the oxadiazole-thienopyrimidine scaffold’s kinase-binding potential .
  • Antimicrobial Screening : Follow CLSI guidelines with microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, using DMF as a solvent improves solubility of aromatic intermediates .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side products in cyclization steps .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Compare analogs with substituents at the 3-bromophenyl (e.g., Cl, F, OMe) and 3-methylphenyl positions to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,3-triazole or thiazole to evaluate binding affinity changes .
  • Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets, guiding synthetic priorities .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Dynamics Simulations : Simulate binding stability with targets like EGFR over 100 ns trajectories to identify critical hydrogen bonds .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known kinase inhibitors (e.g., gefitinib) .

Q. How should researchers resolve contradictory data between in vitro and in vivo efficacy?

  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
  • Formulation Adjustments : Use nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability if poor solubility is observed .

Q. What approaches improve selectivity for a specific biological target?

  • Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets selectively .

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